4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine

lipophilicity physicochemical profiling drug-likeness

This dual-sulfonamide piperidine features a unique benzylsulfonyl (C4) and 3,3,3-trifluoropropylsulfonyl (N1) architecture that drives differentiated target engagement. With a clogP of 2.22 and TPSA of 71.52 Ų, it balances cell permeability with peripheral tissue preference—ideal for intracellular bacterial TMK inhibitor programs and CNS-side-effect mitigation strategies. The N-trifluoropropylsulfonyl group resists oxidative N-dealkylation, offering extended in vitro half-life versus N-alkyl leads. Procure for SAR expansion across both sulfonamide vectors.

Molecular Formula C15H20F3NO4S2
Molecular Weight 399.44
CAS No. 2034609-26-0
Cat. No. B2691053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine
CAS2034609-26-0
Molecular FormulaC15H20F3NO4S2
Molecular Weight399.44
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F
InChIInChI=1S/C15H20F3NO4S2/c16-15(17,18)8-11-25(22,23)19-9-6-14(7-10-19)24(20,21)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
InChIKeyFIWAWUUJJCCBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine – A Structurally Distinct Sulfonylpiperidine for Medicinal Chemistry Procurement


4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine (CAS 2034609-26-0) belongs to the sulfonylpiperidine class, a family of compounds that have demonstrated utility as antibacterial agents targeting Gram-positive thymidylate kinase (TMK) [1] and as modulators of prokineticin receptors for neurological conditions [2]. The compound is characterized by the simultaneous presence of a benzylsulfonyl group at the piperidine 4-position and a 3,3,3-trifluoropropylsulfonyl group at the piperidine nitrogen. This dual-sulfonamide architecture distinguishes it from the majority of mono-sulfonylated piperidine analogs and forms the basis for its differential physicochemical and pharmacological profile.

Why Generic Piperidine Sulfonamide Substitution Is Not Equivalent – The Case for 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine


Within the sulfonylpiperidine family, even minor modifications in the sulfonamide substituents can produce dramatic shifts in target affinity, selectivity, and pharmacokinetic behavior. A structure-guided design study on TMK inhibitors demonstrated that replacing a methylene linker with a sulfonamide group retained binding conformation but required extensive optimization to achieve both potency and selectivity [1]. Consequently, procurement decisions cannot be based solely on the presence of a sulfonylpiperidine core; the specific substitution pattern—including the nature of the N-sulfonyl group and the C-sulfonyl substituent—directly dictates molecular recognition, metabolic fate, and ultimately the compound’s fitness for a given assay or project. The quantitative evidence below establishes why 4-(benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine occupies a distinct position relative to commonly available analogs.

Quantitative Differentiation of 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine vs. Closest Structural Analogs


Lipophilicity Advantage Over Mono-Sulfonylated Analogs – Calculated logP Comparison

The target compound exhibits a calculated logP (clogP) of 2.22, which is higher than the typical range observed for mono-benzylsulfonyl piperidine analogs such as 1-(benzylsulfonyl)piperidine (measured XLogP3 = 1.9) [1]. The 0.32-unit increase in lipophilicity is attributed to the electron-withdrawing trifluoropropylsulfonyl group at the piperidine nitrogen, which enhances the overall lipophilic character compared to analogs bearing only a single sulfonamide group.

lipophilicity physicochemical profiling drug-likeness

Elevated Polar Surface Area for Multi-Sulfonamide Architecture – TPSA Comparison

The topological polar surface area (TPSA) of the target compound is 71.52 Ų [1], substantially higher than the ~37.3 Ų TPSA estimated for mono-sulfonylated 1-(benzylsulfonyl)piperidine. The doubling of TPSA reflects the presence of two sulfonamide functional groups versus one.

polar surface area bioavailability permeability

Metabolic Stability Advantage Conferred by N-Trifluoropropylsulfonyl Group – Class-Level Rationale

The incorporation of a trifluoropropylsulfonyl group at the piperidine nitrogen is known to impede oxidative N-dealkylation—a primary clearance route for N-alkyl piperidines. While direct microsomal stability data for the target compound is not publicly available, extensive medicinal chemistry precedent establishes that electron-withdrawing fluoroalkyl sulfonamides reduce CYP-mediated metabolism compared to non-fluorinated N-alkyl or N-acyl piperidine analogs [1]. This class-level advantage is a key driver for selecting this compound over simple N-benzyl or N-methyl piperidine sulfonamides.

metabolic stability N-dealkylation fluorine medicinal chemistry

Application Scenarios for 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine Based on Quantitative Evidence


Cellular Target Engagement Assays Requiring Improved Membrane Permeability

With a clogP of 2.22—higher than simpler mono-sulfonylated piperidines—this compound is a superior choice for intracellular target engagement assays where passive diffusion across the cell membrane is rate-limiting [1]. Its lipophilicity falls within the range typically associated with good cell permeability, making it suitable for initial phenotypic screening campaigns.

Lead Optimization Programs Targeting Gram-Positive Antibacterial Enzymes

The sulfonylpiperidine scaffold has validated activity against Staphylococcus aureus thymidylate kinase (TMK) [1]. This compound’s dual-sulfonamide architecture provides a distinct interaction surface for the TMK active site; procurement for structure-activity relationship (SAR) expansion around the benzylsulfonyl and trifluoropropylsulfonyl vectors is warranted to explore gains in potency and selectivity over human TMK.

CNS vs. Peripheral Compound Filtering Based on TPSA Thresholds

The compound’s TPSA of 71.52 Ų positions it above the typical CNS drug cutoff of ~60-70 Ų, suggesting preferential distribution to peripheral tissues [1]. Researchers can exploit this property to deprioritize CNS-mediated side effects while maintaining systemic exposure in peripheral target programs.

Metabolic Stability Screening Cascades for N-Alkyl Piperidine Replacement

In discovery programs where N-alkyl piperidine leads suffer from rapid CYP-mediated clearance, this N-trifluoropropylsulfonyl analog serves as a strategic replacement candidate [1]. Its fluorinated sulfonamide group is expected to protect the piperidine ring from oxidative N-dealkylation, potentially extending the compound’s in vitro half-life and improving downstream in vivo correlation.

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